molecular formula C19H14N4O3 B2467353 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide CAS No. 306979-38-4

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide

Cat. No.: B2467353
CAS No.: 306979-38-4
M. Wt: 346.346
InChI Key: BIZJBUMBHJRGHC-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a benzo ring and a nitrobenzene carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common method involves the Claisen–Schmidt condensation followed by a Michael addition reaction . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl groups or other functional groups.

Scientific Research Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential as an anti-inflammatory and neuroprotective agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide stands out due to its unique combination of a quinazoline core with a nitrobenzene carboxamide group. This structure imparts specific chemical and biological properties that are not commonly found in other quinazoline derivatives. Its potential anti-inflammatory and neuroprotective effects further highlight its uniqueness and importance in scientific research.

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZJBUMBHJRGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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